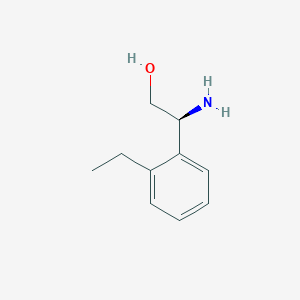
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate is an organic compound that features a sulfonate group attached to a benzene ring, which is further substituted with a tert-butyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-(tert-butyl)-2-methoxybenzenesulfinate typically involves the sulfonation of 5-(tert-butyl)-2-methoxybenzene. This can be achieved through the reaction of the aromatic compound with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the tert-butyl and methoxy groups can influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinate or thiol compounds. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfinate derivatives.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonate groups on biological systems.
Industry: Used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create novel products.
Mechanism of Action
The mechanism by which sodium 5-(tert-butyl)-2-methoxybenzenesulfinate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations. The tert-butyl and methoxy groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate can be compared with other similar compounds such as:
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Sodium methanesulfinate: A sulfonate compound with different substituents on the aromatic ring.
Sodium p-toluenesulfinate: Another sulfonate compound with a methyl group on the aromatic ring.
The uniqueness of this compound lies in the combination of the tert-butyl and methoxy groups, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C11H15NaO3S |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
sodium;5-tert-butyl-2-methoxybenzenesulfinate |
InChI |
InChI=1S/C11H16O3S.Na/c1-11(2,3)8-5-6-9(14-4)10(7-8)15(12)13;/h5-7H,1-4H3,(H,12,13);/q;+1/p-1 |
InChI Key |
KXCXXDVCBLVMLL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)









![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)



